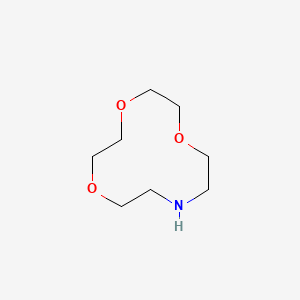
1,4,7-Trioxa-10-azacyclododecane
Übersicht
Beschreibung
1,4,7-Trioxa-10-azacyclododecane is a chemical compound with the molecular formula C8H17NO3 . It is also known as 1-Aza-12-crown-4 . The compound appears as white to off-white crystals, needles, or flakes .
Synthesis Analysis
The synthesis of 1,4,7-Trioxa-10-azacyclododecane involves the linking of two molecules of monoaza-12-crown-4 through nitrogen in one step by direct double alkylation . The resulting bis-crown aminoethers give intramolecular alkali cation sandwich complexes which are particularly strong when the bridge is –CH2CH2– and the cation is sodium .Molecular Structure Analysis
The molecular structure of 1,4,7-Trioxa-10-azacyclododecane contains a total of 29 bonds; 12 non-H bonds, 1 twelve-membered ring, 1 secondary amine (aliphatic), and 3 ethers (aliphatic) .Physical And Chemical Properties Analysis
1,4,7-Trioxa-10-azacyclododecane has a molecular weight of 175.23 . It is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
1,4,7-Trioxa-10-azacyclododecane, also known as 1-Aza-12-crown-4, is a type of crown ether . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The most common use of crown ethers is in the field of chemistry as phase transfer catalysts .
One specific application of 1,4,7-Trioxa-10-azacyclododecane is in the field of magnetic interaction studies. It has been used as a non-aromatic ligand in the study of magnetic interaction between the total angular momentum (J) of 4f electrons in lanthanides and the orbital angular momentum (L) of porphyrins in the photoexcited states .
-
Phase Transfer Catalyst : As a type of crown ether, 1,4,7-Trioxa-10-azacyclododecane can act as a phase transfer catalyst . Phase transfer catalysts are used in chemistry to facilitate the migration of a reactant from one phase into another phase where reaction can take place.
-
Solvent in Membrane Studies : 1-Aza-12-crown 4-Ether, another name for 1,4,7-Trioxa-10-azacyclododecane, is a methanol solvent that has been used for the study of membrane-bound .
-
Chemical Synthesis : Crown ethers like 1,4,7-Trioxa-10-azacyclododecane are often used in the synthesis of various chemical compounds due to their ability to act as phase transfer catalysts .
-
Methanol Solvent : 1-Aza-12-crown-4-Ether, another name for 1,4,7-Trioxa-10-azacyclododecane, is a methanol solvent that has been used for the study of membrane-bound .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure, targeting the respiratory system) .
Eigenschaften
IUPAC Name |
1,4,7-trioxa-10-azacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-3-10-5-7-12-8-6-11-4-2-9-1/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSRHBOZQLXYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194606 | |
| Record name | 1,4,7-Trioxa-10-azacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7-Trioxa-10-azacyclododecane | |
CAS RN |
41775-76-2 | |
| Record name | 1,4,7-Trioxa-10-azacyclododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41775-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7-Trioxa-10-azacyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041775762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7-Trioxa-10-azacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7-trioxa-10-azacyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

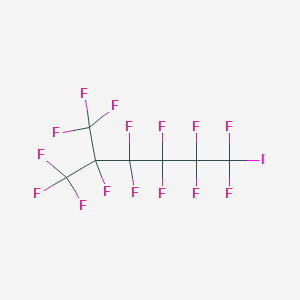
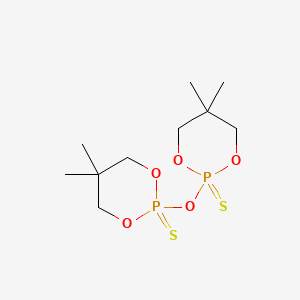
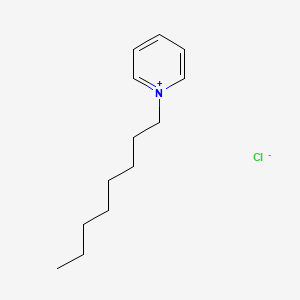
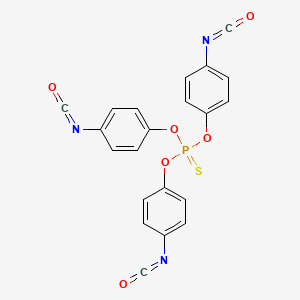
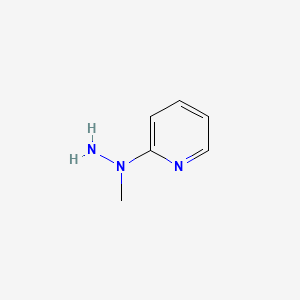
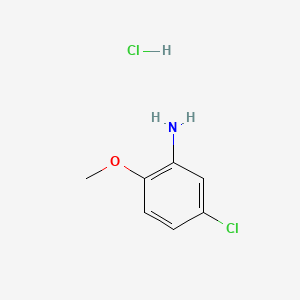
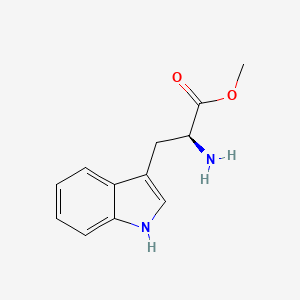
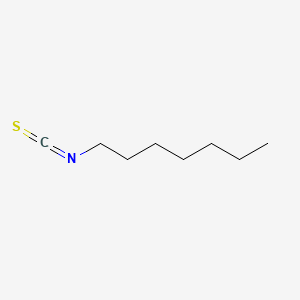
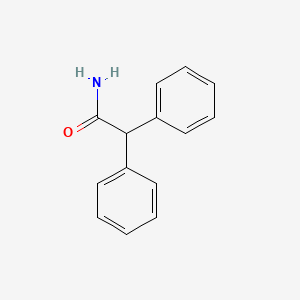
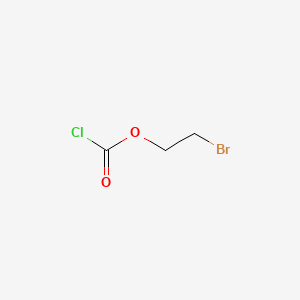
![Furo[3,4-b]pyrazine-5,7-dione](/img/structure/B1584572.png)
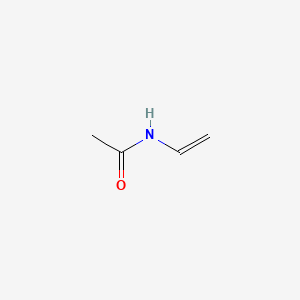
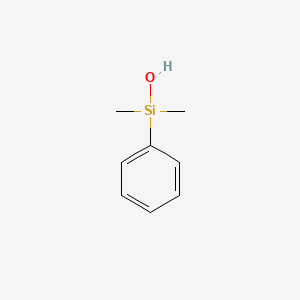
![Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B1584581.png)